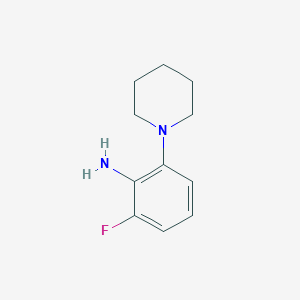
2-Fluoro-6-(piperidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-6-(piperidin-1-yl)aniline” is a chemical compound with the molecular formula C11H15FN2. It has a molecular weight of 194.25 g/mol . This compound is used in research and development .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
“this compound” should be stored in a dark place, in an inert atmosphere, at room temperature . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Piperidine derivatives, including those structurally related to 2-fluoro-6-(piperidin-1-yl)aniline, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to investigate the adsorption behaviors and inhibition efficiencies of these derivatives. The results highlighted the potential of certain piperidine derivatives in protecting metal surfaces against corrosion, with binding energies indicating their effectiveness in adsorption to iron surfaces (Kaya et al., 2016).
Antagonistic Properties on Receptors
Research into the development of selective and bioavailable h5-HT(2A) receptor antagonists identified 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective compounds. This study showed that the fluorination of the piperidine ring could lead to improved oral bioavailability and selective binding to receptors, potentially offering new pathways for therapeutic applications (Rowley et al., 2001).
Photostability in Pharmaceuticals
The photostability of pharmaceutical compounds containing piperidine structures similar to this compound, such as ciprofloxacin, has been studied. These investigations provide insights into the stability of such compounds under light exposure, revealing low-efficiency reactions that could affect the efficacy and safety of pharmaceuticals (Mella et al., 2001).
Anticancer Activity
(E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, related to the core structure of interest, have been synthesized and evaluated for their in vitro anticancer activity against various human cells. This study highlights the potential for compounds with piperidine and aniline moieties to serve as leads in the development of new anticancer drugs (Subhash et al., 2021).
Synthesis and Applications in Drug Development
The development of methods for accessing (multi)fluorinated piperidines, including structures similar to this compound, has significant implications for pharmaceutical and agrochemical research. These methods enable the chemoselective reduction of fluoropyridines, facilitating the synthesis of fluorinated derivatives of important drug compounds and offering a straightforward strategy for the synthesis of enantioenriched fluorinated piperidines (Wagener et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which include 2-fluoro-6-(piperidin-1-yl)aniline, have a wide variety of biological activities . They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific therapeutic application . For instance, some piperidine derivatives have been found to inhibit tubulin polymerization, which is crucial in cell division and thus can have anticancer effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific therapeutic application . For example, some piperidine derivatives have been found to exhibit antioxidation effects .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific therapeutic application .
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives, such as 2-Fluoro-6-(piperidin-1-yl)aniline, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents
Cellular Effects
For instance, they have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives have been shown to inhibit tubulin polymerization , suggesting that they may exert their effects at the molecular level through interactions with biomolecules and changes in gene expression.
Propiedades
IUPAC Name |
2-fluoro-6-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBDPHCWCWSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)
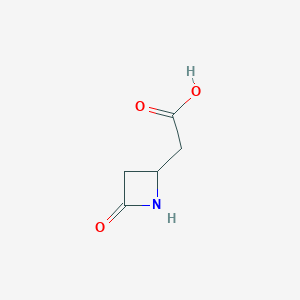
![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)
![2,2,2-Trifluoro-1-[10-[(4-methylphenyl)methoxy]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B2777297.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777300.png)
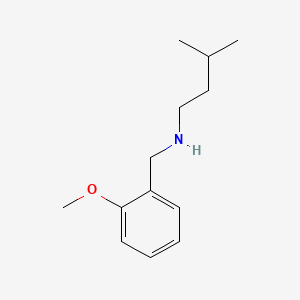
![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)
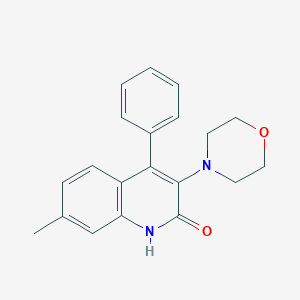
![6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2777310.png)
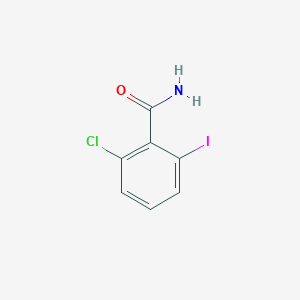

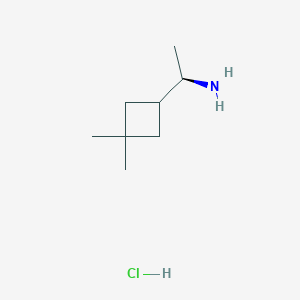
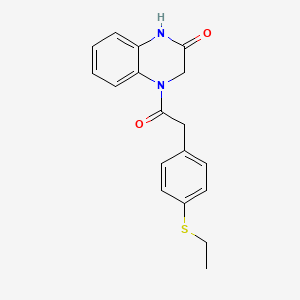
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2777317.png)
